![molecular formula C18H34N4O4S B14891671 N-[3-[2-(3-Aminopropoxy)ethoxy]propyl]-biotinamide](/img/structure/B14891671.png)
N-[3-[2-(3-Aminopropoxy)ethoxy]propyl]-biotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-[2-(3-Aminopropoxy)ethoxy]propyl]-biotinamide is an organic compound with a complex structure that includes biotin, a vitamin B7 derivative, and a polyether chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[2-(3-Aminopropoxy)ethoxy]propyl]-biotinamide typically involves multiple steps. One common method starts with the protection of the amino group in 3-aminopropylamine using a protecting group such as tert-butoxycarbonyl (Boc). The protected amine is then reacted with ethylene oxide to form the polyether chain. The final step involves the conjugation of the biotin moiety to the polyether chain through an amide bond formation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
N-[3-[2-(3-Aminopropoxy)ethoxy]propyl]-biotinamide undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amino and polyether chain.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H₂O₂) for oxidation and sodium borohydride (NaBH₄) for reduction are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with alkyl halides can yield N-alkylated derivatives, while oxidation can produce N-oxides .
Aplicaciones Científicas De Investigación
N-[3-[2-(3-Aminopropoxy)ethoxy]propyl]-biotinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in bioconjugation techniques to label proteins and other biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the production of polymers and other materials with enhanced properties.
Mecanismo De Acción
The mechanism of action of N-[3-[2-(3-Aminopropoxy)ethoxy]propyl]-biotinamide involves its ability to form stable conjugates with biomolecules. The biotin moiety binds to avidin or streptavidin with high affinity, making it useful in various biochemical assays. The polyether chain provides flexibility and solubility, enhancing the compound’s interaction with target molecules .
Comparación Con Compuestos Similares
Similar Compounds
- **N-[3-[2-(3-Aminopropoxy)ethoxy]ethoxy]propyl]-2,2,2-trifluoroacetamide
- N-Boc-4,7,10-trioxa-1,13-tridecanediamine
Uniqueness
N-[3-[2-(3-Aminopropoxy)ethoxy]propyl]-biotinamide is unique due to its combination of biotin and a polyether chain, which provides both high affinity binding and flexibility. This makes it particularly useful in applications requiring stable and specific bioconjugation .
Propiedades
Fórmula molecular |
C18H34N4O4S |
|---|---|
Peso molecular |
402.6 g/mol |
Nombre IUPAC |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[3-[2-(3-aminopropoxy)ethoxy]propyl]pentanamide |
InChI |
InChI=1S/C18H34N4O4S/c19-7-3-9-25-11-12-26-10-4-8-20-16(23)6-2-1-5-15-17-14(13-27-15)21-18(24)22-17/h14-15,17H,1-13,19H2,(H,20,23)(H2,21,22,24)/t14-,15-,17-/m0/s1 |
Clave InChI |
PWJDUORZQZTECF-ZOBUZTSGSA-N |
SMILES isomérico |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCOCCOCCCN)NC(=O)N2 |
SMILES canónico |
C1C2C(C(S1)CCCCC(=O)NCCCOCCOCCCN)NC(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


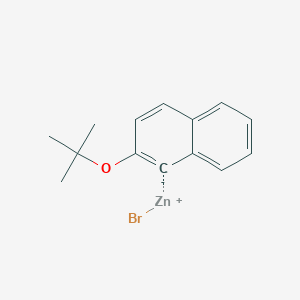
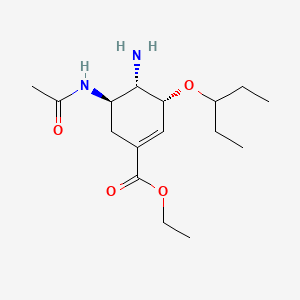
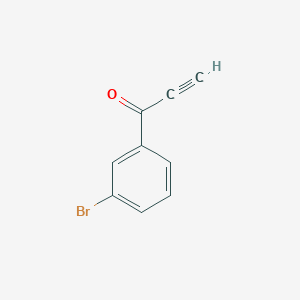
![6-Bromo-2-(methylthio)oxazolo[4,5-b]pyridine](/img/structure/B14891608.png)
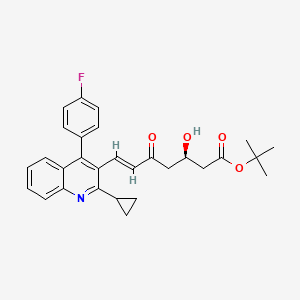
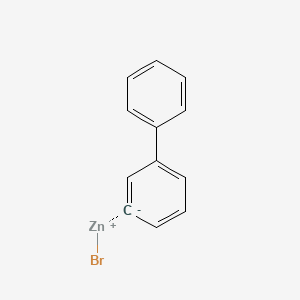
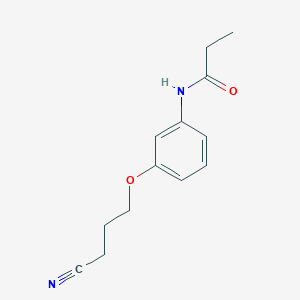


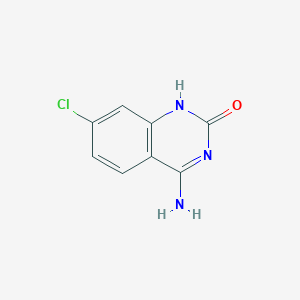
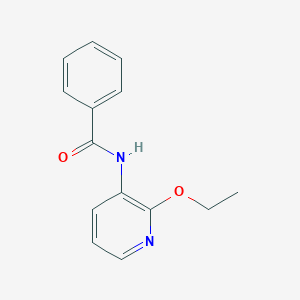

![[3-(3-Chloro-2-methyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14891653.png)

